molecular formula C11H16Cl2N2O B1469797 N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride CAS No. 1432681-36-1

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride

Cat. No.: B1469797
CAS No.: 1432681-36-1
M. Wt: 263.16 g/mol
InChI Key: JILPRMQBNLVBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride is a benzoxazole derivative with a methyl group at the nitrogen position and an isopropyl substituent at the 2-position of the heterocyclic ring. The dihydrochloride salt form enhances its solubility in polar solvents, which is critical for pharmacological and synthetic applications. Physicochemical characterization of its free base form includes collision cross section (CCS) predictions for various adducts, such as [M+H]+ (140.1 Ų) and [M+Na]+ (153.4 Ų), which are valuable for mass spectrometry-based analyses .

Properties

IUPAC Name

N-methyl-2-propan-2-yl-1,3-benzoxazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c1-7(2)11-13-9-6-8(12-3)4-5-10(9)14-11;;/h4-7,12H,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILPRMQBNLVBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C11H16Cl2N2O
  • Molecular Weight : 263.16 g/mol
  • CAS Number : 1432681-36-1

Biological Activity Overview

Research into benzoxazole derivatives has highlighted their potential as antimicrobial and anticancer agents. The following sections detail specific studies and findings related to the biological activity of this compound.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of benzoxazole derivatives. Studies have shown that certain compounds exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study screened several benzoxazole derivatives for their antimicrobial efficacy against model strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that specific derivatives demonstrated minimal inhibitory concentrations (MIC) effective against these pathogens. Notably, compounds with electron-donating substituents showed enhanced antibacterial activity compared to those without .

CompoundMIC (µg/mL)Active Against
Compound 125E. coli
Compound 250Bacillus subtilis
Compound 310Staphylococcus aureus

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Specifically, this compound has shown promise in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Testing

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

The results demonstrated that the compound induced apoptosis in these cell lines, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzoxazole derivatives. Research indicates that modifications to the benzoxazole ring can significantly influence biological activity. For instance, the presence of specific substituents can enhance or diminish antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The benzoxazole core is shared among several pharmacologically relevant compounds. Key structural differences in analogues include:

  • Substituent position and identity: For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the benzoxazole ring with a benzamide group and features a hydroxydimethylethyl chain.
  • Salt forms : The dihydrochloride salt of the target compound contrasts with neutral or alternative salt forms (e.g., hydrochloride salts in Enamine Ltd’s catalog, ), which influence solubility and crystallinity .

Physicochemical Properties

Comparative CCS data (where available):

Compound Adduct Predicted CCS (Ų) Source
Target compound (free base) [M+H]+ 140.1
Target compound (free base) [M+Na]+ 153.4
Hypothetical benzoxazole analogue [M+H]+ N/A No data

The absence of CCS or solubility data for analogous benzoxazoles limits direct comparisons.

Research and Development Implications

The lack of literature and patent data for N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride suggests it may be understudied or proprietary. Its discontinued commercial status further complicates research efforts. Future studies could focus on:

  • Structure-activity relationships : Comparing its biological activity with benzoxazoles bearing substituents like nitro or methoxy groups.
  • Salt-form optimization : Investigating alternative salts (e.g., mesylate, tosylate) to improve stability or bioavailability.

Preparation Methods

Overview of Benzoxazole Derivative Synthesis

Benzoxazole derivatives, including N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride, are typically synthesized via cyclization reactions involving 2-aminophenol or substituted analogs with various electrophilic partners such as benzoyl chlorides or aldehydes. The key challenge is to achieve high purity and yield while controlling substitution patterns on the benzoxazole ring.

General Synthetic Strategies Relevant to the Target Compound

2.1 Condensation and Cyclization Approach

A widely employed method involves the condensation of substituted 2-aminophenol derivatives with benzoyl chlorides or aldehydes, followed by cyclization under acidic or catalytic conditions. For example:

This approach is noted for relatively high yield and purity, with careful solvent and temperature control critical to avoid diacylation and side reactions.

2.2 Aldehyde and 2-Aminophenol Coupling

Another common route involves direct reaction of 2-aminophenol derivatives with aromatic aldehydes in the presence of catalysts:

  • Use of magnetic solid acid nanocatalysts or palladium complexes in solvents like water or ethanol under reflux or mild heating (50–100 °C).
  • Typical reaction times range from 45 minutes to 3 hours.
  • Yields range from 79% to above 88%, with catalysts reusable multiple cycles.

This method is operationally simple and environmentally friendly, often producing benzoxazole derivatives under mild conditions.

Specific Preparation Method for this compound

While direct literature on this exact compound is limited, the preparation can be inferred from closely related benzoxazole synthesis routes:

  • Starting materials : 2-aminophenol derivatives substituted with isopropyl groups (propan-2-yl) and methylation at the nitrogen.
  • Methylation step : Post-cyclization N-methylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
  • Formation of dihydrochloride salt : Treatment of the free base with hydrochloric acid to precipitate the dihydrochloride salt, improving stability and solubility.

Reaction Conditions and Optimization

Step Conditions Solvent(s) Catalyst/ Reagent Temperature (°C) Yield (%) Notes
Condensation Slow addition, stirring Xylene + DMF Nitrobenzoyl chloride 5–110 ~85 Mixed solvent improves solubility
Cyclization Reflux, acid catalysis Same as condensation p-Toluenesulfonic acid or H₂SO₄ 90–140 ~80 Strong acid catalyzes ring closure
Hydrogenation Catalytic reduction under H₂ THF or 2-methyltetrahydrofuran Pd/C 45–80 >90 Converts nitro to amino groups
N-Methylation Alkylation with methylating agent Organic solvent (e.g., acetone) Methyl iodide or dimethyl sulfate Room temp to 50 75–85 Controlled to avoid over-alkylation
Salt formation Acid-base reaction Ethanol or water HCl Ambient Quantitative Forms dihydrochloride salt for stability

Research Findings and Comparative Analysis

  • The patent CN110577500A outlines a robust three-step method (condensation, cyclization, hydrogenation) for related 2-(aminophenyl)-5-aminobenzoxazole compounds with high yield and purity, emphasizing solvent choice and temperature control as critical factors.
  • Studies on benzoxazole synthesis using nanocatalysts and palladium complexes demonstrate efficient cyclization of 2-aminophenol with aldehydes, offering mild reaction conditions and recyclability of catalysts.
  • Methylation and salt formation steps are standard in benzoxazole derivative preparation to enhance pharmacological properties and compound stability.

Summary Table of Key Preparation Methods

Method No. Description Key Reagents/Conditions Advantages Disadvantages
1 Condensation of 2-amino-4-nitrophenolate with nitrobenzoyl chloride, acid cyclization, Pd/C hydrogenation Mixed solvents (xylene+DMF), p-TSA, Pd/C, 45-140 °C High yield, high purity, scalable Requires controlled temp and solvent system
2 2-Aminophenol + aromatic aldehyde catalyzed by nanomaterials or Pd complexes Water or ethanol, nanocatalysts, 50-100 °C Mild conditions, reusable catalyst Moderate yields, longer reaction times
3 Post-cyclization N-methylation and dihydrochloride salt formation Methyl iodide, HCl, organic solvents Improves compound stability and solubility Requires careful control to avoid side reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of a substituted benzoxazole precursor. For example, a two-step protocol may include:

Condensation : Reacting 5-amino-2-hydroxybenzoic acid derivatives with isopropylamine under acidic conditions to form the benzoxazole core.

N-Methylation : Introducing the methyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
Purification is achieved via recrystallization in ethanol-DMF mixtures, as described for analogous benzoxazole derivatives .

Q. How is the compound’s purity validated, and what analytical techniques are employed?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for sample cleanup, followed by LC-MS/MS for quantification (detection limit: ~0.1 ng/mL) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (5 µm, 4.6 × 150 mm) at 1 mL/min flow rate.
  • Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl content ~21.5%) .

Q. What spectroscopic methods confirm the compound’s structural identity?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 1.3 (d, 6H, isopropyl CH3), δ 3.1 (s, 3H, N-CH3), δ 6.8–7.2 (aromatic protons) .
  • Mass Spectrometry : ESI-MS (m/z): [M+H]+ at 247.1 for the free base; isotopic pattern confirms chlorine in dihydrochloride form .

Q. What in vitro assays are used for initial pharmacological screening?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement using 3H^3H-labeled analogs in cell membranes (e.g., CRF1 receptor, IC50 ~3 nM) .
  • cAMP Inhibition : Measure inhibition of CRF-induced cAMP production in Y79 cells (IC50 = 3.0 ± 0.4 nM) .

Advanced Research Questions

Q. How do structural modifications to the benzoxazole core influence receptor binding affinity and selectivity?

  • Methodological Answer :

  • SAR Strategy : Systematic substitution at positions 2 (isopropyl) and 5 (N-methyl) with analogs (e.g., bromo, methoxy).
  • Example Data :
Substituent (Position 2)Binding Affinity (CRF1, pKi)Selectivity (CRF1/CRF2)
Isopropyl8.73>1000-fold
Phenyl7.91500-fold
  • Key Insight : Bulky substituents (e.g., isopropyl) enhance hydrophobic interactions in the receptor’s binding pocket .

Q. What experimental designs are critical for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?

  • Methodological Answer :

  • PK Models : Administer 30 mg/kg orally to rats; collect plasma samples at 0, 1, 3, 6, 12, 24 h. Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) .
  • PD Endpoints : Measure ACTH suppression in restraint-stress models (73% reduction at 10 mg/kg p.o.) .

Q. How can computational methods predict target engagement and off-target effects?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with CRF1 (PDB: 4K5Y). Key residues: Tyr356, Phe357.
  • Off-Target Screening : SwissTargetPrediction identifies potential interactions with serotonin receptors (5-HT2A, probability >0.7) .

Q. How are crystallographic data refined to resolve conformational ambiguities in the hydrochloride salt?

  • Methodological Answer :

  • SHELX Workflow :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

Refinement : SHELXL-2018 for full-matrix least-squares refinement. Anisotropic displacement parameters for Cl– ions.

  • Key Metric : Final R1 = 0.039 for I > 2σ(I) .

Q. What strategies address contradictions between in vitro binding data and in vivo efficacy?

  • Methodological Answer :

  • Hypothesis Testing : Poor blood-brain barrier (BBB) penetration may explain discrepancies. Validate via:

Ex Vivo Binding : Measure brain/plasma ratio (ID50 = 6.5 mg/kg p.o. in rats) .

P-Glycoprotein Inhibition : Co-administer elacridar (1 mg/kg) to enhance CNS exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride
Reactant of Route 2
N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.